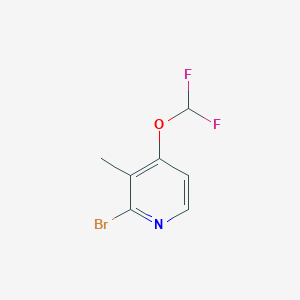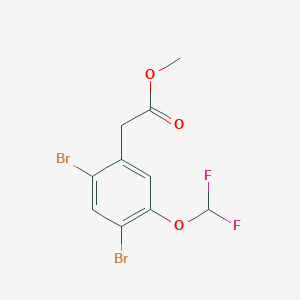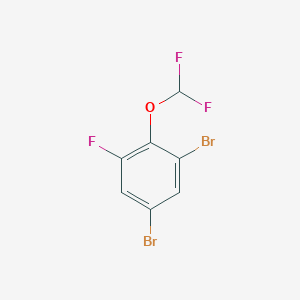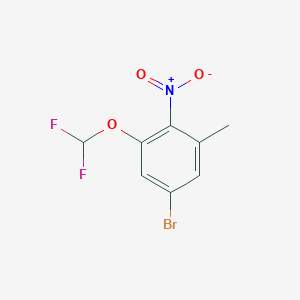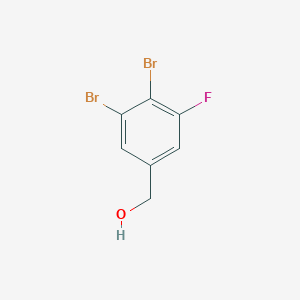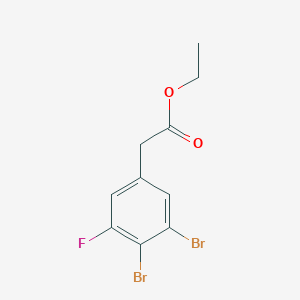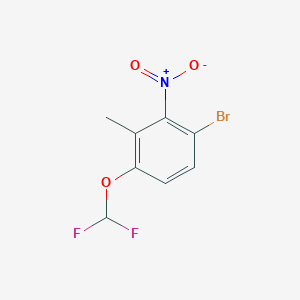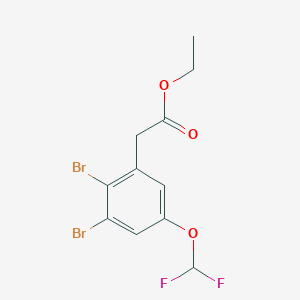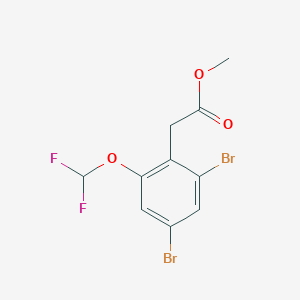
Methyl 2,6-dibromo-3,5-difluorophenylacetate
説明
Methyl 2,6-dibromo-3,5-difluorophenylacetate (DBDFPA) is a halogenated phenylacetate derivative with an array of potential applications in scientific research. It is a versatile compound that has been used in a variety of biological, biochemical, and physiological studies. DBDFPA is a highly efficient and effective reagent for synthesizing a wide range of compounds and is also used in numerous laboratory experiments.
科学的研究の応用
Methyl 2,6-dibromo-3,5-difluorophenylacetate is used in a wide range of scientific research applications. It has been used as a reagent for the synthesis of various compounds, including organic compounds, metal complexes, and polymers. It has also been used in the synthesis of drugs, such as antivirals and antibiotics. Additionally, Methyl 2,6-dibromo-3,5-difluorophenylacetate has been used as a catalyst in a variety of chemical reactions, such as the oxidation of carbon-hydrogen bonds and the hydrolysis of esters. It has also been used in the synthesis of pharmaceutical intermediates and in the production of polymers.
作用機序
The mechanism of action of Methyl 2,6-dibromo-3,5-difluorophenylacetate is not fully understood. However, it is believed that the halogenated phenylacetate derivative is able to act as an electron donor, resulting in the formation of a covalent bond between the halogen and the carbon atom of the substrate. This covalent bond can then be used to facilitate the transfer of electrons from the substrate to the halogen, resulting in the formation of a new compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of Methyl 2,6-dibromo-3,5-difluorophenylacetate are not well understood. However, it has been shown to have antimicrobial activity, which may be due to its ability to interact with the cell membrane of bacteria and fungi. Additionally, it has been shown to inhibit the activity of enzymes, such as proteases and phosphatases. It has also been shown to have cytotoxic effects on certain cancer cells, which may be due to its ability to interact with DNA.
実験室実験の利点と制限
The use of Methyl 2,6-dibromo-3,5-difluorophenylacetate in laboratory experiments offers several advantages. It is a highly efficient and effective reagent for synthesizing a wide range of compounds. Additionally, it is relatively non-toxic, making it safe to use in laboratory experiments. However, there are some limitations to the use of Methyl 2,6-dibromo-3,5-difluorophenylacetate in laboratory experiments. It is a volatile compound, which can make it difficult to work with in certain experiments. Additionally, it is not very stable in aqueous media, making it difficult to use in experiments that require the use of aqueous solutions.
将来の方向性
The potential future directions for Methyl 2,6-dibromo-3,5-difluorophenylacetate are numerous. One potential direction is the further exploration of its antimicrobial activity, as well as its potential application in the development of new drugs. Additionally, further research could be conducted on its cytotoxic effects and its potential use in cancer therapy. Additionally, further research could be conducted on its ability to interact with DNA and its potential application in gene therapy. Finally, further research could be conducted on its use in the synthesis of pharmaceutical intermediates and polymers.
特性
IUPAC Name |
methyl 2-(2,6-dibromo-3,5-difluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2F2O2/c1-15-7(14)2-4-8(10)5(12)3-6(13)9(4)11/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIFNPPZYUBJCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=CC(=C1Br)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,6-dibromo-3,5-difluorophenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




